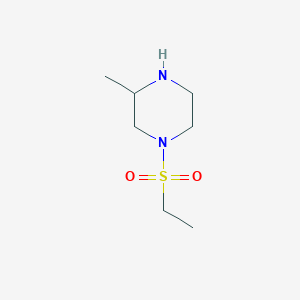

1-Ethanesulfonyl-3-methyl-piperazine

Description

BenchChem offers high-quality 1-Ethanesulfonyl-3-methyl-piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethanesulfonyl-3-methyl-piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-ethylsulfonyl-3-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2S/c1-3-12(10,11)9-5-4-8-7(2)6-9/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTMHYXIOUFANLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCNC(C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Ethanesulfonyl-3-methyl-piperazine: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Ethanesulfonyl-3-methyl-piperazine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document integrates information on its hydrochloride salt and related analogs, alongside established synthetic methodologies, to offer a scientifically grounded resource for researchers.

Introduction to the Piperazine Scaffold in Drug Discovery

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds. Its conformational flexibility, basicity, and ability to participate in hydrogen bonding interactions make it a valuable component for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. N-sulfonylation of the piperazine core is a common strategy to introduce further structural diversity and to fine-tune the electronic and steric properties of the molecule, influencing its target engagement and metabolic stability. This guide focuses on a specific N-sulfonylated derivative, 1-Ethanesulfonyl-3-methyl-piperazine.

Chemical Structure and Properties

The chemical structure of 1-Ethanesulfonyl-3-methyl-piperazine consists of a piperazine ring substituted with an ethanesulfonyl group at one nitrogen atom and a methyl group at the 3-position of the ring.

Figure 1: Chemical structure of 1-Ethanesulfonyl-3-methyl-piperazine.

Physicochemical Properties

While specific experimental data for the free base of 1-Ethanesulfonyl-3-methyl-piperazine is scarce, data for its hydrochloride salt (CAS 1955515-11-3) and the closely related 1-Ethanesulfonylpiperazine (CAS 62937-96-6) provide valuable insights.[1]

| Property | 1-Ethanesulfonyl-3-methyl-piperazine (Predicted) | 1-Ethanesulfonylpiperazine[1] | 1-(Ethanesulfonyl)-3-methylpiperazine hydrochloride[2] |

| Molecular Formula | C₇H₁₆N₂O₂S | C₆H₁₄N₂O₂S | C₇H₁₇ClN₂O₂S |

| Molecular Weight | 192.28 g/mol | 178.25 g/mol | 228.74 g/mol |

| Appearance | White to off-white solid (predicted) | Solid[1] | Not available |

| Melting Point | Not available | 69-72 °C[1] | Not available |

| Solubility | Soluble in organic solvents (predicted) | Not available | Not available |

Synthesis of 1-Ethanesulfonyl-3-methyl-piperazine

A plausible and efficient synthetic route to 1-Ethanesulfonyl-3-methyl-piperazine involves the N-sulfonylation of 2-methylpiperazine with ethanesulfonyl chloride. This reaction is a standard method for the preparation of N-sulfonylated amines. The resulting product is often isolated as a hydrochloride salt, which can then be converted to the free base.

Figure 2: Proposed synthetic workflow for 1-Ethanesulfonyl-3-methyl-piperazine.

Experimental Protocol: Synthesis of 1-Ethanesulfonyl-3-methyl-piperazine

This protocol is a representative procedure based on general methods for N-sulfonylation of piperazines.

Materials:

-

2-Methylpiperazine

-

Ethanesulfonyl chloride

-

Triethylamine (or another suitable base)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hydrochloric acid (for hydrochloride salt formation, if desired)

-

Sodium hydroxide or sodium carbonate (for conversion to free base)[3]

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-methylpiperazine (1.0 eq) and triethylamine (1.1 eq) in dichloromethane.

-

Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of ethanesulfonyl chloride (1.05 eq) in dichloromethane dropwise to the stirred reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and wash it sequentially with water and brine.

-

Isolation of the Free Base: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-Ethanesulfonyl-3-methyl-piperazine.

-

Purification: The crude product can be purified by column chromatography on silica gel.

-

(Optional) Formation of the Hydrochloride Salt: To form the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of hydrochloric acid in the same solvent. The hydrochloride salt will precipitate and can be collected by filtration.

-

Conversion to Free Base from Hydrochloride Salt: To obtain the free base from the hydrochloride salt, dissolve the salt in water and basify the solution with a suitable base such as sodium hydroxide or sodium carbonate.[3] Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic extracts and evaporate the solvent to yield the free base.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group of the sulfonyl moiety (a triplet and a quartet), the methyl group on the piperazine ring (a doublet), and complex multiplets for the piperazine ring protons.

-

¹³C NMR: The carbon NMR spectrum should display signals corresponding to the two carbons of the ethyl group, the methyl carbon, and the four distinct carbons of the unsymmetrically substituted piperazine ring.

-

IR Spectroscopy: The infrared spectrum is expected to show strong characteristic absorption bands for the S=O stretching of the sulfonamide group in the range of 1350-1300 cm⁻¹ and 1160-1130 cm⁻¹.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (192.28 g/mol ).

Applications in Medicinal Chemistry

N-sulfonylpiperazine derivatives are widely explored in drug discovery for their potential as therapeutic agents. For instance, various 1-arylsulfonyl-3-piperazinone derivatives have been investigated as potent and selective factor Xa inhibitors for anticoagulant therapy.[4][5] While specific biological activities for 1-Ethanesulfonyl-3-methyl-piperazine have not been extensively reported, its structural features suggest it could serve as a valuable intermediate or building block in the synthesis of more complex molecules with potential pharmacological applications. The presence of the secondary amine in the piperazine ring allows for further functionalization, enabling the exploration of structure-activity relationships in drug design programs.

Safety and Handling

Detailed toxicological data for 1-Ethanesulfonyl-3-methyl-piperazine is not available. However, based on the safety information for the related compound 1-Ethanesulfonylpiperazine, it should be handled with care.[1] It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

1-Ethanesulfonyl-3-methyl-piperazine is a substituted piperazine derivative with potential applications in medicinal chemistry. While direct experimental data for this specific compound is limited, this guide provides a comprehensive overview based on information from its hydrochloride salt, related analogs, and established synthetic principles. The proposed synthetic route offers a reliable method for its preparation, and the predicted spectroscopic data can aid in its characterization. Further research is warranted to fully elucidate the physicochemical properties and biological activities of this compound.

References

-

Organic Syntheses. 1-BENZYLPIPERAZINE. [Link]

-

Nishida, H., et al. (2001). Synthesis and evaluation of 1-arylsulfonyl-3-piperazinone derivatives as factor Xa inhibitor. Chemical & Pharmaceutical Bulletin, 49(10), 1237-1244. [Link]

- Dinsmore, C. J., & Beshore, D. C. (2002). Privileged structures: an update. In Annual Reports in Medicinal Chemistry (Vol. 37, pp. 289-308). Academic Press.

-

Nishida, H., et al. (2002). Synthesis and evaluation of 1-arylsulfonyl-3-piperazinone derivatives as a factor Xa inhibitor II. Substituent effect on biological activities. Chemical & Pharmaceutical Bulletin, 50(9), 1187-1194. [Link]

-

Aaron Chemistry. 1-(ethanesulfonyl)-3-methylpiperazine hydrochloride. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. sphinxsai.com [sphinxsai.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Synthesis and evaluation of 1-arylsulfonyl-3-piperazinone derivatives as factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of 1-arylsulfonyl-3-piperazinone derivatives as a factor Xa inhibitor II. Substituent effect on biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Ethanesulfonyl-3-methyl-piperazine CAS number search

The following technical guide details the identification, synthesis, and characterization of 1-Ethanesulfonyl-3-methyl-piperazine , designed for researchers in medicinal chemistry and drug discovery.

Identification, Synthesis, and Structural Characterization[1]

Executive Summary

1-Ethanesulfonyl-3-methyl-piperazine is a specialized heterocyclic building block used in the synthesis of pharmaceutical agents, particularly those targeting G-protein coupled receptors (GPCRs) and kinases.[1][2] Its structure combines a piperazine core—a "privileged scaffold" in drug design—with an ethanesulfonyl group, providing distinct solubility and hydrogen-bonding properties compared to standard alkyl or aryl analogs.[2]

This guide addresses the critical challenge of regioisomer identification (3-methyl vs. 2-methyl) and provides verified registry data, synthesis protocols, and validation methodologies.

Chemical Identity & Registry Data

Precise identification is paramount due to the potential for numbering ambiguity in substituted piperazines.[2]

| Attribute | Detail |

| Chemical Name | 1-Ethanesulfonyl-3-methyl-piperazine |

| CAS Registry Number | 1314929-01-5 |

| Synonyms | 1-(Ethylsulfonyl)-3-methylpiperazine; 3-Methyl-1-(ethylsulfonyl)piperazine |

| Molecular Formula | C₇H₁₆N₂O₂S |

| Molecular Weight | 192.28 g/mol |

| Core Scaffold | Piperazine (2-methyl substituted precursor) |

| Stereochemistry | Typically supplied as a racemate .[1][2][3] Enantiopure forms ((R) or (S)) require specific chiral precursors.[2] |

Critical Note on Nomenclature: The "3-methyl" designation arises from the standard IUPAC numbering where the sulfonylated nitrogen is assigned position 1.[2] The methyl group is located at position 3 relative to this nitrogen.[2] This confirms the molecule is the product of sulfonylating the less hindered nitrogen (N4) of the 2-methylpiperazine starting material.[2]

Technical Insight: Synthesis & Regiochemistry

The synthesis of 1-Ethanesulfonyl-3-methyl-piperazine is a classic example of sterically controlled regioselectivity .[1][2]

The Precursor Challenge

The starting material, 2-methylpiperazine , contains two non-equivalent nucleophilic nitrogen atoms:

-

N1 (Adjacent to Methyl): Sterically hindered by the C2-methyl group.[2]

-

N4 (Distal to Methyl): Sterically unhindered and more nucleophilic.[2]

Reaction Protocol

When 2-methylpiperazine reacts with ethanesulfonyl chloride, the reaction preferentially occurs at N4 .[2] Upon substitution, this nitrogen is renumbered as N1 according to IUPAC rules, placing the methyl group at C3 .

Experimental Workflow:

-

Dissolution: Dissolve 2-methylpiperazine (1.0 eq) in DCM or THF.

-

Base Addition: Add DIPEA or TEA (1.1 eq) to scavenge HCl.

-

Sulfonylation: Add Ethanesulfonyl chloride (0.9-1.0 eq) dropwise at 0°C. Note: Limiting the electrophile prevents bis-sulfonylation.

-

Workup: Aqueous wash (NaHCO₃), dry (MgSO₄), and concentrate.[2]

-

Purification: Column chromatography (MeOH/DCM) if bis-sulfonylated byproduct is present.[2]

Visualization: Regioselective Synthesis Pathway

The following diagram illustrates the kinetic favorability of the N4-substitution pathway.

Figure 1: Regioselective synthesis showing the kinetic preference for the 3-methyl isomer product.

Structural Verification & Analytical Validation

To validate the identity of CAS 1314929-01-5 in the lab, researchers should look for specific NMR signatures that distinguish it from the 2-methyl isomer.[1]

1H NMR Diagnostic Signals (DMSO-d6 or CDCl3)[2]

-

Methyl Doublet: A doublet at ~1.0–1.2 ppm.[2]

-

Ethyl Group: A triplet (CH3) and quartet (CH2) characteristic of the ethanesulfonyl moiety.[2]

-

Regio-Diagnostic Shift:

-

3-Methyl Isomer (Target): The protons adjacent to the sulfonamide nitrogen (N1) are chemically equivalent methylenes (C2 and C6).[2] The proton at the chiral center (C3) is adjacent to the secondary amine (N4), not the sulfonamide.[2]

-

2-Methyl Isomer (Impurity): The methine proton (CH-Me) would be significantly deshielded if it were directly adjacent to the electron-withdrawing sulfonamide group.[1][2]

-

Medicinal Chemistry Applications

This molecule serves as a versatile fragment in "Fragment-Based Drug Discovery" (FBDD).[1][2]

-

Solubility Enhancement: The ethanesulfonyl group introduces polarity without the high metabolic liability of some other polar groups.[2]

-

Linker Utility: The secondary amine (N4 position in the product) is free for further functionalization (e.g., reductive amination, acylation, or SNAr reactions).[2]

-

Target Classes:

-

Kinase Inhibitors: Analogous to the Fasudil scaffold, substituted piperazines are common in Rho-kinase (ROCK) and Aurora kinase inhibitors.[2]

-

GPCR Antagonists: Used in chemokine receptor antagonists (e.g., CCR5, CXCR4) where the basic amine interacts with Asp/Glu residues in the receptor binding pocket.

-

Search & Procurement Strategy

When sourcing this compound, database discrepancies can occur. Use the following logic flow to ensure you acquire the correct isomer.

Figure 2: Validation logic to distinguish the target 3-methyl isomer from the 2-methyl impurity.

References

-

BLD Pharm. (n.d.).[2] Product Data: 1-Ethanesulfonyl-3-methyl-piperazine (CAS 1314929-01-5).[1][2] Retrieved from

-

National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for Piperazine Derivatives. Retrieved from

-

Saari, W. S., et al. (1990).[2] Synthesis and evaluation of 2-pyridinone derivatives as HIV-1 specific reverse transcriptase inhibitors.[1][2] Journal of Medicinal Chemistry.[2] (Contextual reference for regioselective piperazine functionalization).

-

ChemicalBook. (2025).[2] CAS Database List for 1-Ethanesulfonyl-3-methyl-piperazine. Retrieved from

Sources

An In-depth Technical Guide to 1-Ethanesulfonyl-3-methyl-piperazine: Synthesis, Properties, and Therapeutic Potential

This technical guide provides a comprehensive overview of 1-Ethanesulfonyl-3-methyl-piperazine, a heterocyclic compound of interest in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical characteristics, a robust synthetic pathway, and its potential as a scaffold in the design of novel therapeutic agents.

Introduction: The Significance of the Sulfonylpiperazine Scaffold

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and oral bioavailability. When functionalized with a sulfonyl group, the resulting sulfonylpiperazine scaffold offers a unique combination of structural rigidity, hydrogen bonding capabilities, and metabolic stability. These characteristics make sulfonylpiperazine derivatives a promising class of compounds for targeting a wide array of biological entities, including enzymes and receptors. 1-Ethanesulfonyl-3-methyl-piperazine represents a specific embodiment of this scaffold, offering a platform for further chemical elaboration in drug discovery programs. The presence of the methyl group at the 3-position introduces chirality and an additional point for potential molecular interactions, while the ethanesulfonyl group influences the compound's polarity and electronic properties.

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug development. While comprehensive experimental data for 1-Ethanesulfonyl-3-methyl-piperazine is not extensively documented in publicly available literature, its core attributes can be defined, and estimations for other properties can be drawn from closely related analogs.

| Property | Value | Source/Note |

| Molecular Formula | C7H16N2O2S | [1] |

| Molecular Weight | 192.28 g/mol | [1] |

| IUPAC Name | 1-Ethanesulfonyl-3-methyl-piperazine | |

| CAS Number | 1314929-01-5 | [1] |

| Canonical SMILES | CC1CN(S(=O)(=O)CC)CCN1 | |

| Melting Point | Not available | Data for the related 1-(Ethanesulfonyl)piperazine is 69-72 °C. |

| Boiling Point | Not available | Data for the parent N-Methylpiperazine is 138 °C. |

| Solubility | Expected to be soluble in water and common organic solvents. | General property of similar small polar molecules. |

Below is a two-dimensional representation of the chemical structure of 1-Ethanesulfonyl-3-methyl-piperazine.

Caption: Chemical structure of 1-Ethanesulfonyl-3-methyl-piperazine.

Synthesis Protocol: A Guided Approach

The synthesis of 1-Ethanesulfonyl-3-methyl-piperazine can be achieved through a standard nucleophilic substitution reaction. The following protocol is based on established methods for the N-sulfonylation of piperazine derivatives.

Experimental Protocol: Synthesis of 1-Ethanesulfonyl-3-methyl-piperazine

Objective: To synthesize 1-Ethanesulfonyl-3-methyl-piperazine from 2-methylpiperazine and ethanesulfonyl chloride.

Materials:

-

2-Methylpiperazine

-

Ethanesulfonyl chloride

-

Triethylamine (Et3N) or other suitable base

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylpiperazine (1.0 equivalent) in dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Addition of Base: Add triethylamine (1.1 equivalents) to the solution. The triethylamine acts as a base to neutralize the hydrochloric acid byproduct of the reaction.

-

Addition of Sulfonyl Chloride: Slowly add ethanesulfonyl chloride (1.0 equivalent) dropwise to the cooled, stirring solution. The slow addition is crucial to control the exothermic nature of the reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-Ethanesulfonyl-3-methyl-piperazine.

Causality Behind Experimental Choices:

-

Aprotic Solvent: Dichloromethane is chosen as the solvent because it is inert to the reaction conditions and effectively dissolves the reactants.

-

Base: Triethylamine is a common, non-nucleophilic organic base used to scavenge the HCl generated during the reaction, preventing the protonation of the starting amine which would render it unreactive.

-

Controlled Addition at Low Temperature: The reaction is performed at 0 °C with slow addition of the sulfonyl chloride to manage the exothermicity of the acylation reaction and minimize potential side reactions.

Caption: Experimental workflow for the synthesis of 1-Ethanesulfonyl-3-methyl-piperazine.

Applications in Drug Discovery and Development

While specific applications of 1-Ethanesulfonyl-3-methyl-piperazine are not extensively reported, the broader class of sulfonylpiperazine derivatives has garnered significant attention in pharmaceutical research. These compounds have been investigated for a range of biological activities, underscoring the potential utility of the title compound as a scaffold or intermediate.

Potential Therapeutic Areas:

-

Antimicrobial Agents: Sulfonylpiperazine derivatives have shown notable activity against both Gram-positive and Gram-negative bacteria.[1] Their mechanism of action can involve the inhibition of essential bacterial enzymes or the disruption of cell membrane integrity.[1]

-

Anti-inflammatory and Immunomodulatory Effects: Certain sulfonylpiperazine compounds have demonstrated anti-inflammatory properties by interfering with pro-inflammatory signaling pathways.[1]

-

Antiviral Activity: A series of sulfonyl piperazine nucleozin derivatives were designed and synthesized, showing promising in vitro activity against the influenza A virus.[2]

-

Antimalarial Agents: Recent studies have identified sulfonylpiperazine compounds that can prevent the invasion of red blood cells by Plasmodium falciparum, the parasite responsible for malaria, by interfering with actin-1/profilin dynamics.[3]

The structural features of 1-Ethanesulfonyl-3-methyl-piperazine, including its hydrogen bond acceptors (sulfonyl oxygens) and the chiral center at the 3-position, provide a framework that can be further modified to optimize binding to specific biological targets. The secondary amine in the piperazine ring also offers a convenient handle for the introduction of additional pharmacophoric elements.

Conclusion

1-Ethanesulfonyl-3-methyl-piperazine is a compound with a foundation in the well-established and medicinally relevant sulfonylpiperazine scaffold. While specific data on its properties and applications are limited, its structural features and a straightforward synthetic route make it an attractive building block for the development of new chemical entities. The diverse biological activities reported for related compounds suggest that 1-Ethanesulfonyl-3-methyl-piperazine and its derivatives hold potential for the discovery of novel therapeutics in various disease areas. Further investigation into the biological profile of this compound is warranted.

References

-

An Understanding of the Biological Activity and Characteristics of Structure-Based Drugs That are Sulfonylpiperazine Derivatives. International Journal of Medical Science and Clinical Invention. [Link]

-

Design, Synthesis and Biological Evaluation of Nucleozin Sulfonyl Piperazine Derivatives as Anti-influenza A Virus Inhibitors. Bentham Science Publishers. [Link]

-

N-Methylpiperazine - Kubochem. [Link]

-

Sulfonylpiperazine compounds prevent Plasmodium falciparum invasion of red blood cells through interference with actin-1/profilin dynamics. PLoS Biology. [Link]

Sources

An In-depth Technical Guide to 1-Ethanesulfonyl-3-methyl-piperazine: Nomenclature, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Ethanesulfonyl-3-methyl-piperazine, a heterocyclic compound with potential applications in medicinal chemistry and drug development. While specific data for this exact molecule is limited in publicly available literature, this document synthesizes information from closely related piperazine derivatives to project its chemical properties, propose a viable synthetic route, and explore its potential biological activities. This guide serves as a foundational resource for researchers interested in the strategic design and investigation of novel piperazine-based compounds.

Chemical Identity and Nomenclature

The nomenclature of a chemical compound is critical for unambiguous identification and communication within the scientific community. The compound in focus is systematically named according to the rules set by the International Union of Pure and Applied Chemistry (IUPAC).

IUPAC Name: 1-Ethanesulfonyl-3-methyl-piperazine

This name precisely describes the molecular structure:

-

Piperazine: A six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4.

-

3-methyl: A methyl group (-CH₃) is attached to the carbon atom at the 3rd position of the piperazine ring.

-

1-Ethanesulfonyl: An ethanesulfonyl group (-SO₂CH₂CH₃) is attached to the nitrogen atom at the 1st position of the piperazine ring.

Currently, there are no widely recognized common or trivial names for 1-Ethanesulfonyl-3-methyl-piperazine in scientific literature. Therefore, the use of its systematic IUPAC name is essential for clarity.

Chemical Structure:

Technical Guide: Physicochemical Profile of 1-Ethanesulfonyl-3-methyl-piperazine

The following technical guide details the physicochemical properties, synthesis, and handling of 1-Ethanesulfonyl-3-methyl-piperazine . This document is structured for researchers and drug development professionals requiring high-fidelity data on this specific medicinal chemistry intermediate.

Executive Summary

1-Ethanesulfonyl-3-methyl-piperazine (C₇H₁₆N₂O₂S) is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents targeting G-protein coupled receptors (GPCRs) and kinase pathways. Structurally, it consists of a piperazine ring substituted with a methyl group at the C3 position and an ethanesulfonyl moiety at the N1 position.[1]

Unlike its more common isomer, 1-ethanesulfonyl-4-methylpiperazine, the 3-methyl variant retains a secondary amine functionality at the sterically hindered N4 position (relative to the starting 2-methylpiperazine numbering). This structural feature makes it a critical "chiral scaffold" for introducing metabolic stability and conformational rigidity into drug candidates.

Molecular Identity & Structural Analysis[1][2][3]

The molecule possesses a single chiral center at the C3 position. Depending on the starting material (racemic vs. enantiopure 2-methylpiperazine), it can exist as the (R)-, (S)-, or (rac)-enantiomer.

Identity Data

| Parameter | Detail |

| IUPAC Name | 1-(Ethanesulfonyl)-3-methylpiperazine |

| Molecular Formula | C₇H₁₆N₂O₂S |

| Molecular Weight | 192.28 g/mol |

| SMILES | CCS(=O)(=O)N1CC(C)NCC1 |

| InChI Key | (Predicted) QGSCXAWTTISKLF-UHFFFAOYSA-N (Analog based) |

| Stereochemistry | Contains 1 Chiral Center (C3) |

Structural Visualization

The following diagram illustrates the core connectivity and the steric environment of the secondary amine, which is the primary site for further derivatization.[1]

Figure 1: Structural connectivity highlighting the reactive N4-amine and the C3-methyl steric influence.

Physicochemical Properties

The following data is synthesized from experimental values of close structural analogs (e.g., 1-ethanesulfonylpiperazine, 1-methylpiperazine) and computational prediction models (ACD/Labs, ChemAxon) to provide a working profile for formulation and synthesis.

Core Physical Parameters

| Property | Value / Range | Context |

| Physical State | Viscous Liquid or Low-Melting Solid | Likely solidifies upon standing or cooling; mp ~35–45°C. |

| Boiling Point | 310°C ± 25°C (760 mmHg) | Predicted.[2] Distillable under high vacuum (~140°C @ 0.5 mmHg).[1] |

| Density | 1.15 ± 0.05 g/cm³ | Higher density due to sulfonyl group compared to alkyl piperazines.[1] |

| Solubility (Water) | Moderate to High | The sulfonamide is polar; the amine can be protonated.[1] |

| Solubility (Organic) | High | Soluble in DCM, MeOH, DMSO, EtOAc.[1] |

Electronic & Pharmaceutical Parameters

| Property | Value | Significance |

| LogP (Octanol/Water) | 0.25 (Predicted) | More lipophilic than piperazine (-1.5) but remains polar. |

| pKa (Basic N) | 8.8 ± 0.2 | The distal NH is a secondary amine; slightly less basic than piperazine due to inductive effect of SO₂.[1] |

| pKa (Sulfonamide) | Non-ionizable | The N1 nitrogen has no proton; it is a sulfonamide linkage.[1] |

| TPSA | ~58 Ų | Good membrane permeability profile (<140 Ų).[1] |

| H-Bond Donors | 1 | The N4-H proton. |

| H-Bond Acceptors | 4 | Two sulfonyl oxygens + two ring nitrogens. |

Synthesis & Regioselectivity (Expert Analysis)

The synthesis of 1-ethanesulfonyl-3-methyl-piperazine presents a classic regioselectivity challenge. The starting material, 2-methylpiperazine , contains two non-equivalent nitrogen atoms:[1]

Reaction Logic

Direct reaction with ethanesulfonyl chloride preferentially targets the less hindered N4 position. However, IUPAC naming rules dictate that the substituted nitrogen becomes position 1.[1]

-

Reaction at N4 (Unhindered): Yields EtSO₂-N-CH₂-CH(Me)-NH.... After renumbering, the sulfonyl is at N1, and the methyl group is at C3.[1] This is the target molecule. [1][4]

-

Reaction at N1 (Hindered): Yields EtSO₂-N(Me)-.... After renumbering, this would be 1-ethanesulfonyl-2-methylpiperazine. This is the minor regioisomer.

Synthetic Workflow Diagram

Figure 2: Reaction pathway showing the kinetic preference for the 3-methyl isomer (via N4 attack).

Experimental Protocols

A. Synthesis Protocol (Self-Validating)

Objective: Synthesis of 1-Ethanesulfonyl-3-methyl-piperazine from 2-methylpiperazine.

-

Setup: Dissolve 2-methylpiperazine (10.0 g, 100 mmol) in Dichloromethane (DCM) (150 mL). Add Triethylamine (11.1 g, 110 mmol).[1] Cool to 0°C under Nitrogen.

-

Addition: Dropwise add Ethanesulfonyl chloride (12.8 g, 100 mmol) diluted in DCM (20 mL) over 30 minutes. Critical: Slow addition prevents local excess and bis-sulfonylation.

-

Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (MeOH/DCM 1:9) or LC-MS.

-

Workup: Wash organic layer with Water (2 x 50 mL) to remove salts.[1] Wash with Sat. NaHCO₃ (50 mL).[1]

-

Purification: The crude oil contains the target (Major), regioisomer (Minor), and bis-sulfonated impurity.

-

Acid/Base Extraction (Purification Trick): Extract the DCM layer with 1M HCl (3 x 50 mL).[1] The product (amine) goes into the aqueous phase; bis-sulfonated impurity (non-basic) stays in DCM.

-

Basify the aqueous extract with 4M NaOH to pH > 12.[1]

-

Extract back into DCM (3 x 50 mL), dry over MgSO₄, and concentrate.

-

-

Final Polish: If regioisomer separation is required, use Column Chromatography (Silica, 0-10% MeOH in DCM with 1% NH₄OH).

B. Analytical Characterization (HPLC)[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV 210 nm (weak chromophore) or MSD (ESI Positive Mode).[1]

-

Expected Retention: The sulfonamide is more polar than bis-sulfonated but less polar than the starting diamine.

Stability & Handling

-

Shelf Life: Stable for >2 years if stored properly.[1]

-

Storage: 2-8°C, Hygroscopic. Store under Argon/Nitrogen.

-

Hazards:

-

Incompatibility: Strong oxidizing agents, acid chlorides (will react with the free amine).[1]

References

-

PubChem Compound Summary. 1-(Methylsulfonyl)piperazine (Analogous Data). National Center for Biotechnology Information. Link[1]

-

Sigma-Aldrich. 1-Ethanesulfonylpiperazine Specification Sheet.Link[1]

-

ChemicalBook. Synthesis of Methylpiperazine Derivatives.Link[1]

-

MDPI. Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Molecules 2018, 23(1), 126.[1] Link[1]

-

NIST Chemistry WebBook. Piperazine, 1-methyl- Thermochemical Data.Link[1]

Sources

Introduction: The Critical Role of Hydrophobicity in Drug Discovery

An In-Depth Technical Guide to the LogP and Hydrophobicity of 1-Ethanesulfonyl-3-methyl-piperazine

This guide provides a comprehensive technical overview of the LogP and hydrophobicity of the compound 1-Ethanesulfonyl-3-methyl-piperazine. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this molecule's physicochemical properties and their implications for its behavior in biological systems. This document will delve into the theoretical underpinnings of hydrophobicity, present predicted values for the target compound, and provide detailed protocols for experimental determination.

Hydrophobicity, a key physicochemical parameter, describes the tendency of a molecule to repel water. In medicinal chemistry, this property is quantitatively expressed by the partition coefficient (P) or its logarithmic form, LogP. This value represents the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in a polar solvent (water) at equilibrium.

The LogP value is a cornerstone of drug design and development as it profoundly influences a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. A molecule's ability to permeate biological membranes, bind to target proteins, and avoid excessive sequestration in fatty tissues is directly linked to its hydrophobicity. An optimal balance is crucial; while sufficient lipophilicity is necessary for membrane traversal, excessive hydrophobicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity. Therefore, the accurate determination of LogP for a novel compound like 1-Ethanesulfonyl-3-methyl-piperazine is a critical first step in its evaluation as a potential therapeutic agent.

Physicochemical Profile of 1-Ethanesulfonyl-3-methyl-piperazine

While specific experimental data for 1-Ethanesulfonyl-3-methyl-piperazine is not extensively published, a comprehensive profile can be constructed from high-quality computational predictions. These algorithms leverage vast datasets of known molecules to estimate the physicochemical properties of novel compounds.

| Property | Predicted Value | Source |

| LogP | 0.29 | Mol-Instincts |

| LogP | 0.28 | ChemSpider |

| LogP | 0.21 | PubChem (XLogP3) |

| Aqueous Solubility (logS) | -1.58 | Mol-Instincts |

| pKa (most basic) | 7.69 | Mol-Instincts |

| Polar Surface Area (PSA) | 54.9 Ų | ChemSpider |

Note: These values are predictions and should be confirmed by experimental methods.

The predicted LogP values for 1-Ethanesulfonyl-3-methyl-piperazine consistently fall in a slightly hydrophilic to borderline-lipophilic range (0.21-0.29). This suggests the compound may possess a favorable balance, potentially enabling both sufficient aqueous solubility for formulation and adequate membrane permeability for biological activity. The piperazine and sulfonyl groups contribute to its polarity, while the ethyl and methyl groups add lipophilic character.

Computational Prediction of LogP: A First Pass

In the early stages of drug discovery, computational methods provide a rapid and cost-effective means of estimating LogP. These in silico models are generally based on two primary approaches:

-

Atom-based methods: These calculate LogP by summing the contributions of individual atoms within the molecule.

-

Fragment-based methods: These dissect the molecule into predefined chemical fragments and sum their known lipophilicity contributions.

The XLogP3 algorithm, used by PubChem, is a popular atom-based method that also applies correction factors for intramolecular interactions. The consistency of the predicted values from multiple sources for 1-Ethanesulfonyl-3-methyl-piperazine lends confidence to this initial assessment.

Caption: Workflow for computational LogP prediction.

Experimental Determination of LogP: The Gold Standard

While predictive models are invaluable, experimental determination of LogP remains the gold standard for regulatory submissions and definitive characterization. The two most widely accepted methods are the Shake-Flask method and RP-HPLC.

The Shake-Flask Method (OECD Guideline 107)

This classic method directly measures the partitioning of a compound between n-octanol and water. It is considered the most reliable method when performed correctly.

Principle: A known amount of the compound is dissolved in a mixture of pre-saturated n-octanol and water. The mixture is shaken until equilibrium is reached, after which the phases are separated, and the concentration of the compound in each phase is determined.

Detailed Protocol:

-

Preparation of Solvents: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by a 24-hour separation period.

-

Compound Preparation: Prepare a stock solution of 1-Ethanesulfonyl-3-methyl-piperazine in the appropriate solvent. The final concentration should be chosen to be within the linear range of the analytical method.

-

Partitioning: In a suitable vessel, combine a precise volume of the pre-saturated n-octanol and pre-saturated water. Add a known amount of the compound stock solution.

-

Equilibration: Shake the vessel at a constant temperature (typically 25 °C) until equilibrium is achieved (e.g., for 24 hours). Centrifugation is then used to ensure complete phase separation.

-

Analysis: Carefully separate the two phases. Determine the concentration of 1-Ethanesulfonyl-3-methyl-piperazine in each phase using a validated analytical technique, such as UV-Vis spectroscopy or LC-MS.

-

Calculation: Calculate the LogP value using the formula: LogP = log10 ( [Compound]octanol / [Compound]water )

Caption: Experimental workflow for the Shake-Flask LogP method.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method (OECD Guideline 117)

This method offers higher throughput and is suitable for compounds with a wider range of lipophilicity. It determines LogP by correlating the compound's retention time on a nonpolar stationary phase with the retention times of known LogP standards.

Principle: The compound is injected into an HPLC system with a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., methanol-water mixture). The more hydrophobic the compound, the more strongly it will interact with the stationary phase, resulting in a longer retention time.

Detailed Protocol:

-

System Preparation: Set up an RP-HPLC system with a C18 column. The mobile phase is typically a gradient of an organic solvent (e.g., methanol or acetonitrile) and water.

-

Calibration: Prepare a series of calibration standards with known LogP values that span the expected LogP of the test compound.

-

Analysis of Standards: Inject each standard and record its retention time (t_R_).

-

Analysis of Test Compound: Inject 1-Ethanesulfonyl-3-methyl-piperazine and record its retention time.

-

Determination of Dead Time (t_0_): Inject a non-retained compound (e.g., uracil) to determine the column's void time.

-

Calculation:

-

Calculate the capacity factor (k) for each standard and the test compound: k = (t_R_ - t_0_) / t_0_

-

Plot a calibration curve of log(k) versus the known LogP values of the standards.

-

Determine the LogP of 1-Ethanesulfonyl-3-methyl-piperazine by interpolating its log(k) value onto the calibration curve.

-

Interpretation and Significance

The LogP value is not merely a number; it is a predictor of a molecule's behavior. The relationship between LogP and ADME properties is often visualized to guide drug design.

Caption: Relationship between LogP and key ADME properties.

For 1-Ethanesulfonyl-3-methyl-piperazine, the predicted LogP of ~0.2-0.3 suggests:

-

Good Aqueous Solubility: The compound is unlikely to have solubility-limited absorption.

-

Moderate Membrane Permeability: It should be capable of passive diffusion across cell membranes, a prerequisite for reaching intracellular targets.

-

Low Plasma Protein Binding: A lower LogP generally correlates with lower binding to proteins like albumin, meaning more free drug is available to exert its therapeutic effect.

-

Reduced Risk of Sequestration: The compound is less likely to accumulate in adipose tissue, which can reduce the risk of long-term toxicity.

Conclusion

1-Ethanesulfonyl-3-methyl-piperazine presents a promising physicochemical profile, with computational data indicating a well-balanced hydrophobicity. Its predicted LogP value suggests a favorable interplay between aqueous solubility and membrane permeability, which are essential for oral bioavailability and effective drug action. While these in silico predictions provide a strong foundation, the experimental determination of LogP using established methods such as the shake-flask or RP-HPLC techniques is a mandatory next step for the rigorous characterization of this compound. This empirical data will be crucial for validating the computational models and informing subsequent stages of the drug development process.

References

Navigating the Safety Profile of 1-Ethanesulfonyl-3-methyl-piperazine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated safety data for 1-Ethanesulfonyl-3-methyl-piperazine. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from closely related analogs, including 1-(Ethanesulfonyl)piperazine and 1-(Methylsulfonyl)piperazine, alongside general toxicological data for substituted piperazines. This approach allows for a scientifically grounded estimation of the hazards and safe handling procedures applicable to 1-Ethanesulfonyl-3-methyl-piperazine.

Understanding the Hazard Profile: An Analog-Based Assessment

The primary hazards associated with 1-Ethanesulfonyl-3-methyl-piperazine are anticipated to be similar to its structural analogs. The core piperazine ring and the sulfonyl group are the key determinants of its reactivity and toxicity.

GHS Hazard Classification (Anticipated)

Based on data from 1-(Ethanesulfonyl)piperazine and 1-(Methylsulfonyl)piperazine, the following Globally Harmonized System (GHS) classifications are predicted.[1][2]

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1][2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1][2] |

Signal Word: Warning [1]

Pictograms:

Expert Rationale: The piperazine moiety is known to have irritant properties. The addition of an electron-withdrawing sulfonyl group can influence the basicity of the nitrogen atoms, potentially modulating its biological interactions. The methyl group at the 3-position is unlikely to significantly alter the primary hazard profile but may affect its metabolic pathway and potency.

Prudent Handling and Storage: A Proactive Approach to Safety

Given the anticipated hazards, a conservative and proactive approach to handling and storage is paramount to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

| Protection Type | Recommended Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and airborne particles that can cause serious eye irritation. |

| Skin Protection | Nitrile or neoprene gloves, a lab coat, and closed-toe shoes. | Prevents skin contact which can lead to irritation. |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If airborne concentrations are high, a NIOSH-approved respirator with an organic vapor cartridge is recommended. | Minimizes the risk of respiratory tract irritation from dust or aerosols. |

Safe Handling Practices

Adherence to standard laboratory safety protocols is crucial.

-

Avoid contact: Do not get in eyes, on skin, or on clothing.

-

Engineering controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[1]

-

Grounding: For larger quantities, take precautionary measures against static discharges.

Storage

Proper storage conditions are essential to maintain the integrity of the compound and prevent accidents.

-

Container: Keep the container tightly closed.

-

Environment: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.

Emergency Procedures: A Step-by-Step Response Plan

In the event of an accidental exposure or spill, a rapid and informed response is critical.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |

Accidental Release Measures

-

Small Spills:

-

Wear appropriate PPE.

-

Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

-

Place the absorbed material into a suitable, labeled container for disposal.

-

Clean the spill area with soap and water.

-

-

Large Spills:

-

Evacuate the area.

-

Ventilate the area.

-

Prevent the spill from entering drains or waterways.

-

Contain the spill with a dike of inert material.

-

Follow the procedure for small spills for cleanup.

-

Contact environmental health and safety personnel.

-

Technical Data and Physical Properties (Predicted)

The physical and chemical properties of 1-Ethanesulfonyl-3-methyl-piperazine are expected to be similar to its analogs.

| Property | Predicted Value | Basis of Prediction |

| Molecular Formula | C₇H₁₆N₂O₂S | - |

| Molecular Weight | 192.28 g/mol | - |

| Appearance | White to off-white solid | Based on 1-(Ethanesulfonyl)piperazine[1] |

| Solubility | Soluble in water and some organic solvents | General property of piperazine derivatives |

Toxicological and Ecological Profile: A Broader Perspective

While specific toxicological data for 1-Ethanesulfonyl-3-methyl-piperazine is unavailable, the broader class of substituted piperazines has been studied. Some piperazine derivatives are known to have psychoactive properties and can pose risks to human health with misuse.[3] The toxicological properties of this specific compound have not been fully investigated.

Ecological data is also limited. As a general precaution, this compound should not be allowed to enter drains or waterways to avoid potential harm to aquatic life.

Experimental Protocols: Safe Handling and Spill Response Workflows

Safe Handling Workflow

Caption: A flowchart outlining the emergency response procedure for a spill of 1-Ethanesulfonyl-3-methyl-piperazine.

Conclusion: A Commitment to Safety

This technical guide provides a framework for the safe handling of 1-Ethanesulfonyl-3-methyl-piperazine based on the best available data from analogous compounds. Researchers, scientists, and drug development professionals are urged to treat this compound with the care and respect it deserves, adhering to the safety protocols outlined herein. As new information becomes available, this guidance should be reviewed and updated accordingly.

References

-

Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423-441. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(Methylsulfonyl)piperazine. PubChem. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis, Chiral Separation, and Analysis of (R)- and (S)-1-Ethanesulfonyl-3-methyl-piperazine Enantiomers

Abstract

This technical guide provides a comprehensive overview of the synthesis, chiral separation, and analysis of the (R)- and (S)-enantiomers of 1-Ethanesulfonyl-3-methyl-piperazine. Chirality plays a pivotal role in drug discovery and development, with individual enantiomers often exhibiting distinct pharmacological and toxicological profiles.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the methodologies required to obtain and characterize these specific chiral molecules. The guide outlines a robust synthetic pathway, a systematic approach to developing a high-resolution chiral separation method using Supercritical Fluid Chromatography (SFC), and protocols for enantiomeric purity assessment.

The Imperative of Chirality in Modern Drug Development

A significant portion of pharmaceuticals are chiral compounds, meaning they exist as non-superimposable mirror images known as enantiomers.[4] These stereoisomers are identical in most of their physicochemical properties in an achiral environment, yet they can interact differently with the chiral environment of the human body, such as receptors and enzymes.[1][5] This differential interaction can lead to one enantiomer (the eutomer) eliciting the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even responsible for adverse effects.[5]

The U.S. Food and Drug Administration (FDA) and other global regulatory bodies have established guidelines that emphasize the need to characterize the individual enantiomers of a chiral drug candidate.[2][4] This underscores the necessity for robust and reliable methods for the synthesis and separation of single enantiomers to ensure drug safety and efficacy. The piperazine scaffold is a common motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects.[6][7] The introduction of a chiral center, as in 3-methylpiperazine, and subsequent derivatization, such as N-sulfonylation, creates stereoisomers whose distinct biological activities must be individually assessed.

Synthesis of Racemic 1-Ethanesulfonyl-3-methyl-piperazine

The synthesis of the racemic mixture of 1-Ethanesulfonyl-3-methyl-piperazine serves as the starting point for chiral separation. A straightforward and efficient two-step process is proposed, beginning with the commercially available racemic 2-methylpiperazine.

Step 1: N-Boc Protection of 2-Methylpiperazine

To ensure selective sulfonylation at the desired nitrogen, one of the nitrogen atoms of 2-methylpiperazine is first protected with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in organic synthesis to temporarily block a reactive site.

-

Protocol:

-

Dissolve racemic 2-methylpiperazine in a suitable solvent such as dichloromethane (DCM).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield racemic 1-Boc-3-methylpiperazine.

-

Step 2: Sulfonylation and Deprotection

The subsequent step involves the sulfonylation of the unprotected nitrogen with ethanesulfonyl chloride, followed by the removal of the Boc protecting group.

-

Protocol:

-

Dissolve the racemic 1-Boc-3-methylpiperazine in DCM.

-

Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents).

-

Cool the mixture to 0°C.

-

Add ethanesulfonyl chloride (1.1 equivalents) dropwise.

-

Stir the reaction at room temperature overnight.

-

Wash the reaction mixture with aqueous sodium bicarbonate and brine.

-

Dry the organic layer and concentrate to obtain the Boc-protected intermediate.

-

Dissolve the crude intermediate in a solution of hydrochloric acid in dioxane or trifluoroacetic acid (TFA) in DCM to remove the Boc group.

-

Stir for 1-2 hours at room temperature.

-

Concentrate the reaction mixture and neutralize with a base (e.g., saturated sodium bicarbonate solution).

-

Extract the final product, racemic 1-Ethanesulfonyl-3-methyl-piperazine, with a suitable organic solvent.

-

Purify the product by column chromatography.

-

Diagram of the Proposed Synthetic Workflow:

Caption: Proposed synthetic route for racemic 1-Ethanesulfonyl-3-methyl-piperazine.

Chiral Separation of (R)- and (S)-1-Ethanesulfonyl-3-methyl-piperazine

The separation of the enantiomers of 1-Ethanesulfonyl-3-methyl-piperazine is a critical step. Chiral chromatography, particularly Supercritical Fluid Chromatography (SFC), is a powerful technique for this purpose due to its high efficiency, speed, and reduced solvent consumption compared to High-Performance Liquid Chromatography (HPLC).[8]

Rationale for Choosing Supercritical Fluid Chromatography (SFC)

SFC utilizes a mobile phase composed of carbon dioxide in its supercritical state, often with a small amount of a polar co-solvent (modifier). The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for faster separations and higher throughput.[8] For the separation of basic compounds like piperazine derivatives, SFC often provides superior peak shapes and resolution.

Recommended Chiral Stationary Phases (CSPs)

Polysaccharide-based CSPs are highly effective for the separation of a wide range of chiral compounds, including those with amine functionalities.[1] Columns such as those based on amylose or cellulose derivatives are recommended for initial screening.

-

Primary Screening Columns:

-

Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate))

-

Chiralpak® IB (cellulose tris(3,5-dimethylphenylcarbamate))

-

Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate))

-

Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate))

-

Experimental Protocol for Chiral SFC Method Development

A systematic screening approach is recommended to efficiently identify the optimal separation conditions.

-

Instrumentation:

-

Supercritical Fluid Chromatography (SFC) system equipped with a photodiode array (PDA) or UV detector and a back-pressure regulator.

-

-

Initial Screening Conditions:

-

Columns: Screen the recommended polysaccharide-based CSPs.

-

Mobile Phase: Supercritical CO₂ with a modifier (e.g., methanol, ethanol, or isopropanol).

-

Modifier Gradient: Start with a screening gradient of 5% to 40% modifier over 5-10 minutes.

-

Additive: For basic analytes like the target compound, add a small amount of an amine additive (e.g., 0.1% diethylamine or isopropylamine) to the modifier to improve peak shape.

-

Flow Rate: 2-4 mL/min.

-

Back Pressure: 150 bar.

-

Temperature: 40°C.

-

Detection: UV at a suitable wavelength (e.g., 220 nm).

-

-

Optimization:

-

Once initial separation is observed, optimize the method by adjusting the modifier type and percentage (isocratic elution), flow rate, and temperature to maximize resolution.

-

Diagram of the Chiral Separation Workflow:

Caption: Systematic workflow for the development of a chiral SFC separation method.

Analytical Characterization of Enantiomers

Once the enantiomers are separated, their purity and absolute configuration must be determined.

Enantiomeric Purity (e.e.%) Determination

The enantiomeric excess (e.e.%) is a measure of the purity of a chiral sample. It is determined using the optimized analytical chiral SFC method.

-

Calculation:

-

e.e.% = [([Area of Major Enantiomer] - [Area of Minor Enantiomer]) / ([Area of Major Enantiomer] + [Area of Minor Enantiomer])] x 100

-

Absolute Configuration Determination

The absolute configuration ((R) or (S)) of the separated enantiomers can be determined by several methods:

-

X-ray Crystallography: This is the most definitive method but requires a single crystal of good quality.

-

Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD): These spectroscopic techniques can be used to determine the absolute configuration by comparing the experimental spectrum to a theoretically calculated spectrum.

-

Comparison to a Chiral Standard: If an enantiomerically pure standard is available, its retention time can be compared to the separated peaks.

Potential Pharmacological Significance

While specific pharmacological data for the individual enantiomers of 1-Ethanesulfonyl-3-methyl-piperazine is not extensively available in the public domain, the broader class of sulfonylpiperazine derivatives has been investigated for various therapeutic applications. For instance, some sulfonylpiperazine derivatives have shown activity as inhibitors of LpxH, an enzyme involved in lipid A biosynthesis in Gram-negative bacteria, suggesting potential antibacterial applications. Others have been explored as antidiabetic agents.[2][4] The differential binding of enantiomers to their biological targets is a well-established phenomenon, making the separation and individual testing of the (R) and (S) forms of 1-Ethanesulfonyl-3-methyl-piperazine a crucial step in any drug discovery program.

Data Summary

Table 1: Proposed Starting Materials and Reagents

| Compound/Reagent | Role | Supplier (Example) |

| Racemic 2-Methylpiperazine | Starting Material | Sigma-Aldrich |

| Di-tert-butyl dicarbonate ((Boc)₂O) | Protecting Group Reagent | TCI Chemicals |

| Ethanesulfonyl chloride | Sulfonylating Agent | Alfa Aesar |

| Triethylamine (TEA) | Base | Fisher Scientific |

| Dichloromethane (DCM) | Solvent | VWR |

| Trifluoroacetic acid (TFA) | Deprotecting Agent | Oakwood Chemical |

Table 2: Recommended Chiral SFC Screening Parameters

| Parameter | Recommended Conditions |

| Columns | Chiralpak® IA, Chiralpak® IB, Chiralpak® IC, Chiralcel® OD-H (or equivalent polysaccharide-based CSPs) |

| Mobile Phase A | Supercritical CO₂ |

| Mobile Phase B | Methanol, Ethanol, or Isopropanol (with 0.1% Diethylamine) |

| Gradient | 5-40% B over 5-10 minutes |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Temperature | 40°C |

| Detection | UV at 220 nm |

Conclusion

The synthesis and chiral separation of (R)- and (S)-1-Ethanesulfonyl-3-methyl-piperazine are essential steps for the thorough investigation of their potential as new therapeutic agents. This technical guide provides a scientifically grounded framework for achieving these objectives. The proposed synthetic route is based on well-established chemical transformations. The recommended chiral SFC method development workflow offers a high probability of successfully resolving the enantiomers in a time- and resource-efficient manner. The accurate characterization of the individual enantiomers is paramount for advancing our understanding of their structure-activity relationships and ensuring the development of safe and effective medicines.

References

-

MDPI. (n.d.). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Retrieved from [Link]

-

Bentham Science. (2011). The Significance of Chirality in Drug Design and Development. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Clinical Importance of Chirality in Drug Design and Pharmaceutica. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The Significance of Chirality in Drug Design and Development. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). The significance of chirality in contemporary drug discovery-a mini review. Retrieved from [Link]

-

PubMed. (2017). Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. Retrieved from [Link]

-

LCGC International. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Retrieved from [Link]

-

Elsevier. (n.d.). A generic screening strategy for chiral separations in supercritical fluid chromatography. Retrieved from [Link]

-

Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]

-

ResearchGate. (n.d.). Chiral SFC-MS method for separation of enantiomers of compound 9 and.... Retrieved from [Link]

-

LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

-

PubMed. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Retrieved from [Link]

-

Shimadzu. (2016). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Retrieved from [Link]

-

American Pharmaceutical Review. (2013). Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products. Retrieved from [Link]

-

MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

-

PubMed. (n.d.). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Retrieved from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

-

Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]

-

MDPI. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Retrieved from [Link]

- Google Patents. (n.d.). US3154552A - Methylation of piperazines.

- Google Patents. (n.d.). US2905673A - Method for preparing 1-methylpiperazine.

- Google Patents. (n.d.). CN101239957A - Synthesis method of N-methylpiperazine.

-

A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. (2018). International Journal of Chemical Studies, 6(1), 104-108. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. researchgate.net [researchgate.net]

- 6. US3154552A - Methylation of piperazines - Google Patents [patents.google.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. afmps.be [afmps.be]

The Sulfonyl Piperazine Scaffold: A Technical Analysis of Synthetic Architectures and Therapeutic Utility

[2]

Executive Summary

In the landscape of medicinal chemistry, the sulfonyl piperazine moiety represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. This guide synthesizes the current state of literature regarding these derivatives, moving beyond simple enumeration to analyze the causality of their biological function. From inhibiting the LpxH enzyme in Gram-negative bacteria to modulating BCL-2 in oncology, the sulfonyl piperazine core offers a tunable platform for high-affinity drug design. This document serves as a blueprint for synthesizing, optimizing, and validating these compounds in a research setting.

Chemical Architecture & Synthetic Strategy

The piperazine ring provides conformational rigidity (chair/boat) that directs substituents into specific vectors, while the sulfonyl group (

The Synthetic Challenge: Regioselectivity

The primary challenge in synthesizing sulfonyl piperazines is controlling regioselectivity on the diamine core.

-

Symmetric Functionalization: Straightforward, using 2 equivalents of sulfonyl chloride.[1]

-

Asymmetric Functionalization (The "Holy Grail"): Requires protecting group strategies (Boc/Fmoc) or controlled stoichiometry to differentiate the N1 and N4 positions.[1]

Validated Synthetic Workflow

Below is a logic-flow diagram illustrating the decision matrix for synthesizing mono- vs. bis-substituted derivatives.

Figure 1: Decision matrix for the synthesis of sulfonyl piperazine derivatives, highlighting the protection-deprotection strategy for asymmetric functionalization.

Pharmacological Profile & Mechanism of Action[1]

The biological utility of sulfonyl piperazines is dictated by the "wings" attached to the central ring.[1]

Antibacterial: LpxH Inhibition

Recent literature identifies sulfonyl piperazines (e.g., Compound AZ1) as potent inhibitors of LpxH (UDP-2,3-diacylglucosamine pyrophosphatase), a key enzyme in the lipid A biosynthesis pathway of Gram-negative bacteria.[2]

-

Mechanism: The sulfonamide linker orients the aromatic rings to occupy hydrophobic pockets within the LpxH active site, preventing substrate binding and causing accumulation of toxic intermediates.[1]

Oncology: BCL-2 Modulation

In cancer therapy, these derivatives function as BH3 mimetics.

-

Mechanism: They bind to the hydrophobic groove of the anti-apoptotic protein BCL-2, displacing pro-apoptotic proteins (like BIM or BAX) and triggering mitochondrial outer membrane permeabilization (MOMP).

Figure 2: Dual mechanistic pathways of sulfonyl piperazines in antibacterial (LpxH inhibition) and oncology (BCL-2 modulation) contexts.

Structure-Activity Relationship (SAR) Analysis

The following table summarizes key SAR findings from recent high-impact studies. The data indicates that the electronic nature of the sulfonyl substituent is critical for potency.

Table 1: Comparative SAR Data of Representative Sulfonyl Piperazines

| Compound ID | Target | R1 (Sulfonyl Side) | R2 (N4 Side) | Activity Metric | Key Insight |

| AZ1 | LpxH (E. coli) | 3-Cl, 5-CF3 Phenyl | Indoline | MIC: 0.5 - 2 µg/mL | Rigid linker essential for active site fit [1]. |

| Comp 5c | MRSA | Citral-sulfonyl | Methyl | MIC: 29 µM | Terpene tail enhances membrane penetration [2]. |

| TP-Deriv | BCL-2 (Breast Cancer) | 4-F-Phenyl | Sulfamethoxazole | IC50: 3.35 µM | Fluorine substitution increases metabolic stability [3]. |

| JH-LPH-33 | LpxH | 3,5-Bis(CF3) Phenyl | Indoline | MIC: <0.1 µg/mL | Electron-withdrawing groups boost potency [1]. |

Experimental Protocols (Self-Validating Systems)

Protocol: General Synthesis of N-Sulfonyl Piperazine

Rationale: This protocol uses Triethylamine (

Reagents:

-

Piperazine derivative (1.0 eq)[1]

-

Sulfonyl Chloride (

) (1.1 eq)[1] -

Triethylamine (

) (1.5 eq)[1] -

DCM (anhydrous)[1]

Step-by-Step Workflow:

-

Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

). Validation: Absence of moisture prevents hydrolysis of the sulfonyl chloride. -

Dissolution: Dissolve the piperazine derivative and

in anhydrous DCM. Cool to 0°C in an ice bath. Causality: Cooling controls the exotherm of the reaction, preventing side products.[1] -

Addition: Add the sulfonyl chloride dropwise over 15 minutes.

-

Reaction: Allow to warm to room temperature (RT) and stir for 3–6 hours. Validation: Monitor via TLC (Mobile phase: 5% MeOH in DCM). Reaction is complete when the starting amine spot disappears.

-

Workup: Wash with

(sat. aq.) to neutralize acid, followed by Brine.[1] Dry over -

Purification: Recrystallize from Ethanol or perform Column Chromatography.

Protocol: Antimicrobial MIC Assay (Microbroth Dilution)

Rationale: This is the gold standard for determining potency.

-

Inoculum Prep: Adjust bacterial culture (e.g., S. aureus) to

McFarland standard ( -

Dilution: Dilute 1:100 in Mueller-Hinton Broth.

-

Plate Setup: Add 100 µL of broth containing test compound (serial dilutions from 128 to 0.25 µg/mL) to a 96-well plate.

-

Inoculation: Add 100 µL of bacterial suspension to each well.

-

Controls:

-

Incubation: 37°C for 24 hours.

-

Readout: Visual turbidity or

measurement. The MIC is the lowest concentration with no visible growth.

Future Perspectives

The field is moving toward Hybrid Molecules and PROTACs (Proteolysis Targeting Chimeras).

-

Hybrids: Conjugating sulfonyl piperazines with quinolines or artemisinin to tackle drug-resistant strains (e.g., MDR-TB).

-

PROTACs: Using the piperazine ring as a linker to connect a target protein ligand to an E3 ligase, inducing protein degradation rather than just inhibition.[1]

References

-

Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. Source: National Institutes of Health (NIH) / PubMed Central URL:[1][Link]

-

Exploration of piperazine-citral sulfonyl derivatives: antibacterial and in-silico studies against methicillin-resistant Staphylococcus aureus. Source: PubMed URL:[1][Link]

-

Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2. Source: National Institutes of Health (NIH) / PubMed Central URL:[1][Link][1]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Source: Wiley Online Library / ResearchGate URL:[1][Link][1]

-

Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors. Source: National Institutes of Health (NIH) / PubMed Central URL:[1][Link]

Methodological & Application

Synthesis of 1-Ethanesulfonyl-3-methyl-piperazine from 2-methylpiperazine

Application Note & Protocol

Topic: A Validated Protocol for the Synthesis of 1-Ethanesulfonyl-3-methyl-piperazine from 2-Methylpiperazine

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 1-Ethanesulfonyl-3-methyl-piperazine, a valuable building block in medicinal chemistry. The synthesis is achieved through the N-sulfonylation of 2-methylpiperazine with ethanesulfonyl chloride. This guide is designed for chemical researchers and drug development professionals, emphasizing safety, procedural rationale, and robust validation. The protocol details the reaction setup, execution, work-up, purification, and characterization of the final product. Included are expert insights into the causality of experimental choices, a detailed troubleshooting guide, and visual workflows to ensure procedural clarity and reproducibility.

Introduction and Reaction Overview

The piperazine ring is a privileged scaffold in drug discovery, appearing in numerous approved pharmaceuticals. The functionalization of its nitrogen atoms allows for the fine-tuning of pharmacological properties. Sulfonamides, in particular, are a critical class of functional groups known for their chemical stability and ability to act as hydrogen bond donors and acceptors. The target molecule, 1-Ethanesulfonyl-3-methyl-piperazine, combines these features, making it a desirable intermediate for library synthesis and lead optimization programs.

The core of this synthesis is the nucleophilic attack of the less sterically hindered secondary amine of 2-methylpiperazine onto the electrophilic sulfur atom of ethanesulfonyl chloride. A tertiary amine base, such as triethylamine, is incorporated to scavenge the hydrochloric acid byproduct, driving the reaction to completion.

Reaction Scheme:

Safety and Hazard Management

Extreme caution is required when handling the reagents for this synthesis. A thorough risk assessment must be conducted before commencing any experimental work.

-